molecular formula C10H10N2O2 B13279312 2-(But-3-yn-1-ylamino)isonicotinic acid

2-(But-3-yn-1-ylamino)isonicotinic acid

Cat. No.: B13279312
M. Wt: 190.20 g/mol
InChI Key: QYQAMXSMLHEUQL-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-ylamino)isonicotinic acid (CAS 1409743-84-5) is a valuable chemical building block in organic synthesis and pharmaceutical research. It features a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound's structure incorporates both an isonicotinic acid scaffold and a terminal alkyne functional group via a butynylamino linker. The terminal alkyne group is a pivotal handle for further chemical transformation, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, which are widely used for the synthesis of more complex molecules, bioconjugation, and the development of chemical libraries . Compounds based on amino-isonicotinic and nicotinic acid derivatives have demonstrated significant research value as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial target in immunology and oncology, and its inhibitors are investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus . Researchers utilize this compound as a key synthetic intermediate in the exploration and development of novel therapeutic agents. Please note that this product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Handle with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(but-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14)

InChI Key

QYQAMXSMLHEUQL-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 but 3 Yn 1 Ylamino Isonicotinic Acid

Reactivity of the Amino Group

The exocyclic amino group attached to the pyridine (B92270) ring is a primary site for various chemical modifications, influencing the molecule's electronic properties and potential for further functionalization.

The 2-aminopyridine (B139424) moiety of the molecule can theoretically exist in two tautomeric forms: the amino form and the imino form. It is well-established that for neutral 2-aminopyridine and its derivatives, the amino tautomer is the predominant form in the ground state. researchgate.net However, photoexcitation can induce a reversible transformation to the imino tautomer. researchgate.netnih.gov This photoinduced tautomerism has been studied for similar molecules like 2-amino-5-methylpyridine, where UV irradiation leads to the formation of the imino tautomer, and subsequent irradiation with longer wavelength light can reverse this process. nih.gov

The carboxylic acid group at the 4-position of the pyridine ring readily undergoes reactions typical of carboxylic acids, with amide formation being a prominent transformation. This reaction allows for the coupling of various amines to the isonicotinic acid core, leading to a diverse library of derivatives. The synthesis of amides from carboxylic acids can be achieved through various methods, including the use of activating agents like thionyl chloride or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comrsc.org One-pot synthesis methods have been developed for the efficient production of amides from carboxylic acids and amines. rsc.orgresearchgate.net These methods are often characterized by high yields and good functional group tolerance. nih.gov The derivatization of the isonicotinic acid moiety into amides is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. sphinxsai.com

Starting Material Reagent Product Reaction Type
2-(But-3-yn-1-ylamino)isonicotinic acidAmine, Coupling Agent2-(But-3-yn-1-ylamino)isonicotinamide derivativeAmide Formation
This compoundThionyl Chloride, Amine2-(But-3-yn-1-ylamino)isonicotinamide derivativeAmide Formation

The 2-aminopyridine ring can participate in nucleophilic aromatic substitution reactions, although the amino group itself is generally a poor leaving group. However, derivatization of the amino group can enhance its leaving group ability, or reactions can occur at other positions on the pyridine ring. For instance, the amination of 2-chloronicotinic acid with various anilines proceeds via nucleophilic aromatic substitution to yield 2-(arylamino)nicotinic acids. nih.gov While the target molecule already possesses an amino group at the 2-position, further substitutions on the pyridine ring are possible, depending on the reaction conditions and the directing effects of the existing substituents.

Reactivity of the But-3-yn-1-yl Moiety

The terminal alkyne of the but-3-yn-1-yl side chain is a highly versatile functional group that opens up a wide array of synthetic possibilities, most notably in the realm of click chemistry and cycloaddition reactions.

The terminal alkyne is a key substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. nih.govmdpi.com The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for bioconjugation and the synthesis of complex molecular architectures. nih.govrsc.org The presence of the terminal alkyne in this compound makes it a valuable building block for creating larger, more complex molecules with potential applications in drug discovery and materials science.

Reactant 1 Reactant 2 Catalyst Product Reaction Type
This compoundOrganic AzideCopper(I)1,4-disubstituted 1,2,3-triazole derivativeCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Beyond the CuAAC reaction, the alkyne functionality can participate in other types of cycloaddition reactions. For instance, alkynes can undergo [3+2] cycloadditions with various 1,3-dipoles to form five-membered heterocyclic rings. Intramolecular cycloadditions are also possible, where the alkyne reacts with another unsaturated part of the same molecule to form a bicyclic or polycyclic system. pku.edu.cn The specific conditions and the nature of the reaction partner will determine the outcome of the cycloaddition, offering a powerful tool for the construction of diverse molecular scaffolds. nih.gov

Intramolecular Cyclization Pathways involving Carboxylic Acid

The presence of both a nucleophilic amino group and a terminal alkyne tethered to the pyridine ring, in proximity to a carboxylic acid, opens up several potential intramolecular cyclization pathways. These reactions are valuable for constructing fused heterocyclic ring systems.

One plausible pathway involves the activation of the alkyne by a metal catalyst, followed by nucleophilic attack of the secondary amine. The resulting intermediate can then undergo further reactions involving the carboxylic acid group, such as lactonization or other cyclization cascades. For instance, heterocyclic substrates containing a conjugated alkyne have been shown to cyclize to form fused pyridine rings. nih.gov While the specific target molecule does not have a conjugated alkyne, related acid-catalyzed carbocyclization cascades involving alkynes and arenes are known to produce fused heterotricycles. rsc.org

Another potential cyclization route could be initiated by the carboxylic acid group itself. Under acidic conditions, protonation could activate the alkyne towards nucleophilic attack by the amine nitrogen. Alternatively, the carboxylic acid could participate in a metal-catalyzed cyclization. For example, free-radical intramolecular cyclization has been used to synthesize a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives from substituted pyrrolylpyridinium salts. beilstein-journals.org

The regioselectivity of such cyclizations would be influenced by the length of the alkyl chain and the specific catalysts or reagents employed. The formation of five, six, or even seven-membered rings fused to the pyridine core is conceivable. researchgate.netresearchgate.netmdpi.com

Transition Metal-Catalyzed Coupling Reactions

The this compound molecule possesses several sites amenable to transition metal-catalyzed coupling reactions, making it a valuable building block in synthetic chemistry. The terminal alkyne, the C-H bonds of the pyridine ring, and the N-H bond of the secondary amine are all potential reaction handles.

Reactions involving the Alkyne Group: The terminal alkyne is a particularly reactive functional group for cross-coupling reactions. Palladium- and copper-catalyzed Sonogashira coupling is a prominent example, allowing the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. researchgate.net This reaction would yield derivatives with an extended conjugated system. Other transition metals like rhodium and gold can also catalyze reactions at the alkyne, including coupling, cycloaddition, and alkenylation reactions. mdpi.comnih.gov

Reactions involving the Pyridine Ring: Direct C-H functionalization of the pyridine ring is a powerful tool for derivatization. Palladium-catalyzed arylation of isonicotinic acid derivatives has been demonstrated, targeting the C-H bonds at the 3- and 5-positions. nih.gov While the amino substituent at the 2-position will influence the electronics and sterics, similar C-H activation strategies could be employed.

Reactions involving the N-H bond: The secondary amine can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tertiary amines.

The following table summarizes potential transition metal-catalyzed reactions for this molecule.

Reaction TypeReagents/CatalystProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, BaseDisubstituted Alkyne
C-H ArylationAryl Halide, Pd(0)/PR3Arylated Pyridine
Oxidative AmidationCopper catalyst, O2Ynamide

Reactivity of the Carboxylic Acid Group

Esterification and Amide Bond Formation

The carboxylic acid group at the 4-position of the pyridine ring readily undergoes esterification and amide bond formation, which are fundamental transformations in organic synthesis.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.com Alternatively, for more sensitive substrates, milder conditions can be employed. One such method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. nih.gov This two-step procedure often provides higher yields and avoids the harsh acidic conditions of the Fischer esterification. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is another common strategy, particularly for forming active esters. nih.gov

Amide Bond Formation: The formation of amides from this compound and a primary or secondary amine is a crucial reaction for building larger molecules, including peptidomimetics. This transformation typically requires the activation of the carboxylic acid. A wide array of coupling reagents have been developed for this purpose, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). The choice of coupling reagent and additives (like HOBt or DMAP) can be critical to prevent side reactions and racemization if chiral amines are used. nih.govresearchgate.net Protocols have been developed for amide coupling with electron-deficient amines and sterically hindered substrates, which may be relevant depending on the chosen amine. rsc.org

Below is a table of common reagents for these transformations.

TransformationReagent(s)Notes
EsterificationAlcohol, H₂SO₄ (cat.)Fischer Esterification, equilibrium reaction. masterorganicchemistry.com
Esterification1. SOCl₂ or (COCl)₂ 2. Alcohol, BaseVia acid chloride, generally high yielding. nih.gov
Amide FormationAmine, DCC/HOBtCarbodiimide coupling, common in peptide synthesis.
Amide FormationAmine, HATU/DIPEAUronium salt coupling, efficient and fast. nih.gov

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from pyridinecarboxylic acids is a reaction of significant mechanistic interest. The ease of decarboxylation is highly dependent on the position of the carboxylic acid and the nature of other substituents on the ring.

For pyridinecarboxylic acids, the stability of the carbanionic or ylidic intermediate formed upon loss of CO₂ is paramount. Picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate more readily than isonicotinic (pyridine-4-carboxylic acid) and nicotinic (pyridine-3-carboxylic acid) acids. This is attributed to the stabilization of the resulting intermediate by the adjacent nitrogen atom, potentially through the formation of a zwitterionic intermediate that leads to an ylide. cdnsciencepub.com

The decarboxylation of isonicotinic acid derivatives, like this compound, is generally more challenging and often requires harsh conditions. cdnsciencepub.com The electron-donating nature of the amino group at the 2-position would further destabilize the negative charge that would develop at the 4-position upon decarboxylation, making the reaction less favorable compared to unsubstituted isonicotinic acid. However, rhodium-catalyzed decarboxylative coupling reactions of acrylic acids have been reported to form substituted pyridines, suggesting that transition metals can facilitate such transformations under milder conditions. nih.gov Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups can accelerate decarboxylation in the acidic form, possibly due to steric effects that disrupt the coplanarity of the carboxyl group with the ring. cdnsciencepub.comresearchgate.net

Reactivity of the Pyridine Ring

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature makes it generally deactivated towards electrophilic aromatic substitution (SEAr) and activated towards nucleophilic aromatic substitution (SNAr), compared to benzene. libretexts.orgyoutube.com The substituents on the ring in this compound—the amino group at C2 and the carboxylic acid at C4—profoundly influence the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring itself is resistant to electrophilic attack. Furthermore, the nitrogen atom is basic and will be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. The 2-amino group is a strong activating group and is ortho-, para-directing. In this molecule, it would direct incoming electrophiles to the 3- and 5-positions. The carboxylic acid group is a deactivating, meta-directing group. The combined effect is complex, but substitution, if it occurs, would most likely be directed to the 3- and 5-positions by the powerful activating effect of the amino group. However, forcing conditions would likely be required.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom. youtube.comquora.com In the target molecule, the 2- and 4-positions are already substituted. SNAr typically requires a good leaving group. If a leaving group were present at the 2-, 3-, 5-, or 6-positions, nucleophilic substitution could be a viable reaction pathway. For instance, the nucleophilic exchange of a chlorine atom in 2-chloro-3-cyanopyridine (B134404) has been used to synthesize 2-aminonicotinic acid derivatives. nih.gov Without a leaving group, reactions like the Chichibabin amination are possible but require harsh conditions and are unlikely to be selective on this substituted ring.

Role in Supramolecular Assembly via Hydrogen Bonding

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine ring, and a secondary amine with a terminal alkyne, provides multiple sites for hydrogen bonding. These interactions are crucial in dictating the compound's solid-state architecture and its behavior in solution, leading to the formation of complex supramolecular assemblies. The primary hydrogen bonding motifs observed in analogous compounds, and therefore anticipated for this molecule, include both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding: An important structural feature of 2-substituted aminonicotinic and isonicotinic acids is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and the carbonyl oxygen of the carboxylic acid. uky.edu This interaction leads to the formation of a stable six-membered ring, influencing the planarity of the molecule and the orientation of the substituent.

Intermolecular Hydrogen Bonding and Supramolecular Synthons: In the solid state, this compound is expected to form robust supramolecular structures through various intermolecular hydrogen bonds. Based on studies of similar aminopyridine-carboxylic acid systems, several key synthons are likely to be present: nih.govresearchgate.net

Acid-Pyridine Heterosynthon: A common and stable interaction involves the formation of a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N interaction is a well-established motif in the crystal engineering of pyridine-carboxylic acid co-crystals. nih.govresearchgate.net

Carboxylic Acid Dimer Homosynthon: Molecules of this compound can also form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups. uky.edu

Amine-Carboxylate Interactions: In its zwitterionic form (see section 3.4.3), the protonated pyridinium (B92312) and secondary amino groups can act as hydrogen bond donors to the carboxylate group of a neighboring molecule, leading to N-H···O interactions. nih.gov

These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, and more complex three-dimensional networks. uky.edunih.gov The presence of the but-3-yn-1-yl group may also influence the packing of these supramolecular assemblies through weaker C-H···π interactions involving the alkyne and pyridine rings.

Potential Hydrogen Bond Donor Acceptor Typical Distance (Å) Significance
IntramolecularAmino (N-H)Carbonyl (C=O)1.9 - 2.1Stabilizes molecular conformation
Intermolecular (Acid-Pyridine)Carboxyl (O-H)Pyridine (N)1.7 - 1.9Forms extended chains
Intermolecular (Acid Dimer)Carboxyl (O-H)Carbonyl (C=O)1.8 - 1.9Creates dimeric structures
Intermolecular (Zwitterionic)Amino/Pyridinium (N-H)Carboxylate (O⁻)2.6 - 2.8Key in zwitterionic crystal packing

Protonation and Acid-Base Equilibria of the Pyridine Nitrogen

The compound this compound is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (pyridine nitrogen and secondary amine) functional groups. The acid-base equilibria are characterized by the respective pKa values of these groups.

The protonation state of the molecule is pH-dependent. The molecule can exist in cationic, neutral (potentially zwitterionic), and anionic forms. The formation of a zwitterion, where the carboxylic acid proton is transferred to one of the nitrogen atoms, is highly probable, as observed in similar compounds like 2-aminonicotinic acid. nih.gov

The acid-base equilibria can be described by the following pKa values:

pKa₁ (Carboxylic Acid): The carboxylic acid group is the most acidic functional group. For the related 2-aminoisonicotinic acid, the predicted pKa is approximately 2.11.

pKa₂ (Pyridine Nitrogen): The electron-donating effect of the 2-amino substituent increases the basicity of the pyridine nitrogen. For comparison, the pKa of 2-(methylamino)pyridine (B147262) is approximately 6.73. chemicalbook.com This suggests the pKa for the pyridine nitrogen in the target molecule will be significantly higher than that of unsubstituted isonicotinic acid.

pKa₃ (Secondary Amine): The secondary amino group is also basic. The predicted pKa for the conjugate acid of but-3-yn-1-amine (B154008) is around 8.86.

Given these pKa values, in a physiological pH range, the compound is likely to exist predominantly in its zwitterionic form, with a deprotonated carboxylate group and a protonated pyridinium nitrogen. The exact protonation site between the pyridine nitrogen and the secondary amine depends on their relative basicities in the context of the entire molecule. However, in many 2-aminopyridine derivatives, the ring nitrogen is the more basic site.

Functional Group Predicted/Estimated pKa Form at pH 7
Carboxylic Acid (-COOH)~2.11Deprotonated (-COO⁻)
Pyridine Nitrogen~6.73 (estimated)Protonated (-NH⁺=)
Secondary Amine (-NH-)~8.86Neutral (-NH-)

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule in solution. For a compound such as 2-(But-3-yn-1-ylamino)isonicotinic acid, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Two-dimensional NMR techniques are critical for resolving complex spin systems and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the butynylamino side chain and the pyridine (B92270) ring. For example, it would show correlations between the methylene (B1212753) protons adjacent to the amino group and the subsequent methylene and alkyne protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C chemical shifts for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the butynylamino side chain to the pyridine ring, for instance, by observing a correlation between the N-H proton and the C2 carbon of the isonicotinic acid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. It could, for example, reveal the preferred orientation of the side chain relative to the pyridine ring.

A hypothetical data table summarizing expected 2D NMR correlations is presented below.

Proton (¹H) SignalCorrelated Carbon (¹³C) via HSQCCorrelated Carbons (¹³C) via HMBCCorrelated Protons (¹H) via COSY
Pyridine H3/H5C3/C5C2, C4, C5/C3H5/H3
Pyridine H6C6C2, C4-
NH-C2 (Pyridine)CH₂ (Butynyl)
N-CH₂Cβ, C2 (Pyridine)NH, CH₂
CH₂-C≡Cα, Cγ, CδN-CH₂
≡CHCβ, Cγ-

Isonicotinic acid derivatives can exist in different tautomeric forms, particularly the zwitterionic form where the carboxylic acid proton transfers to the pyridine nitrogen. NMR spectroscopy is a powerful tool for investigating such equilibria in solution. The chemical shifts of the carboxylic acid proton and the pyridine ring protons and carbons are sensitive to the tautomeric state. By analyzing NMR spectra in various solvents of differing polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CDCl₃), the predominant tautomeric form and any existing equilibrium can be characterized.

Vibrational Spectroscopy (FT-IR, Raman) for Bond Analysis and Tautomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of functional groups within a molecule. These techniques are highly sensitive to bond types, hybridization, and intermolecular interactions.

For this compound, key vibrational bands would be expected for the following functional groups:

O-H stretch of the carboxylic acid.

N-H stretch of the secondary amine.

C≡C-H stretch of the terminal alkyne.

C=O stretch of the carboxylic acid.

C=C and C=N stretches of the pyridine ring.

The positions of these bands can provide evidence for tautomerism. For instance, the presence of a broad O-H stretch and a distinct C=O band would suggest the neutral form, whereas the appearance of carboxylate (COO⁻) stretches and pyridinium (B92312) (N⁺-H) bands would indicate the zwitterionic form.

Functional GroupExpected FT-IR Frequency Range (cm⁻¹)Expected Raman Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)-
N-H (Amine)3500-33003500-3300
C≡C-H (Alkyne)~3300~3300
C=O (Carboxylic Acid)1725-17001725-1700
C=C, C=N (Pyridine)1600-14501600-1450
COO⁻ (Carboxylate)1610-1550 (asymmetric), 1420-1300 (symmetric)1420-1300 (symmetric)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its chemical structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group (CO₂H), the butynyl group, or cleavage of the C-N bond connecting the side chain to the pyridine ring. These fragments would help to corroborate the structure determined by NMR.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This includes:

Unambiguous confirmation of the molecular structure , including bond lengths, bond angles, and torsional angles.

Determination of the tautomeric form present in the solid state.

Detailed insights into the intermolecular interactions , such as hydrogen bonding between the carboxylic acid, amine, and pyridine nitrogen, as well as potential π-π stacking interactions between the pyridine rings.

The crystal structure would reveal how the molecules pack in the solid state, which is governed by these non-covalent interactions. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Supramolecular Synthons and Packing Patterns

In crystal engineering, supramolecular synthons are robust, non-covalent interactions that reliably guide molecules to assemble into predictable patterns. For isonicotinic acid derivatives, the most common and robust supramolecular synthon involves the carboxylic acid and the pyridine nitrogen.

Table 1: Potential Supramolecular Synthons for this compound

Synthon Type Interacting Groups Expected Nature
Heterosynthon Carboxylic Acid (O-H) ··· Pyridine (N) Strong, directional hydrogen bond
Homosynthon Carboxylic Acid (O-H) ··· Carboxylic Acid (C=O) Possible, but often competes with the acid-pyridine synthon
Catenane Motif Amine (N-H) ··· Carboxylic Acid (C=O) Potential for chain or sheet formation
Weak Interactions Alkyne (C-H) ··· Pyridine (π system) Contributes to packing stability

Co-crystallization Phenomena

Co-crystallization is a technique used to modify the physicochemical properties of a molecule by crystallizing it with a second, different molecule (a coformer). nih.gov Isonicotinic acid and its derivatives, like isonicotinamide, are excellent candidates for forming co-crystals due to their strong hydrogen bonding capabilities. researchgate.net

For This compound , co-crystallization could be explored with a variety of coformers. Coformers containing complementary functional groups, such as other carboxylic acids, amides, or phenols, could be selected to form robust hydrogen-bonded synthons. google.com The success of co-crystal formation would depend on the competition between the self-assembly synthons of the parent molecule and the new synthons formed with the coformer. nih.gov For instance, a dicarboxylic acid coformer might interrupt the typical acid-pyridine heterodimer to form extended chains or ribbons. The alkyne and secondary amine groups of the substituent could also play a role in directing the assembly with specific coformers, leading to novel crystalline structures with potentially altered properties like solubility or stability.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While no specific XPS data exists for this compound, analysis of related molecules like nicotinic acid provides insight into the expected spectra. torvergata.itresearchgate.net

An XPS analysis of this compound would reveal characteristic core-level spectra for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

C 1s Spectrum: The C 1s signal would be complex, with distinct peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the pyridine ring, the carboxylic acid carbon (O=C-O), the aliphatic carbons of the butynyl chain, and the sp-hybridized carbons of the alkyne group. Each of these would have a unique binding energy.

N 1s Spectrum: The N 1s spectrum would be expected to show at least two distinct peaks: one for the pyridine ring nitrogen and another for the secondary amine nitrogen in the substituent. The binding energy of the pyridine nitrogen would be sensitive to its protonation state or involvement in strong hydrogen bonds. torvergata.itresearchgate.net

O 1s Spectrum: The O 1s signal would typically be resolved into two peaks for the carboxylic acid group, corresponding to the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH), with slightly different binding energies. torvergata.itresearchgate.net

This detailed analysis allows for the confirmation of the molecule's surface integrity and provides valuable information about its intermolecular interactions, as hydrogen bonding can cause slight shifts in core-level binding energies. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Isonicotinic acid
Nicotinic acid

Theoretical and Computational Chemistry

Electronic Structure and Molecular Geometry Calculations

The arrangement of electrons and nuclei in a molecule dictates its geometry, stability, and reactivity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating these fundamental properties.

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations can provide detailed insights into the electronic structure and optimized geometry of molecules like 2-(but-3-yn-1-ylamino)isonicotinic acid. These studies typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to approximate the solutions to the Schrödinger equation.

For this compound, DFT calculations would be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the spatial arrangement of the atoms and identifying the most stable molecular conformation.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.)

Parameter Predicted Value (B3LYP/6-31G(d,p))
C(pyridine)-N(amino) bond length 1.37 Å
N(amino)-C(butyl) bond length 1.46 Å
C≡C(alkyne) bond length 1.21 Å
C(pyridine)-C(carboxyl) bond length 1.51 Å
C=O(carboxyl) bond length 1.22 Å
O-H(carboxyl) bond length 0.97 Å
C(pyridine)-N-C(butyl) bond angle 125°
N-C-C(butyl chain) bond angle 112°

This interactive table is based on typical values for similar molecular fragments and serves as an example of the type of data generated from DFT studies.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate ground state properties. These methods would be valuable for refining the geometric and electronic properties of this compound, offering a benchmark for comparison with DFT results.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butynylamino side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed.

The PES provides a comprehensive map of the molecule's conformational landscape, revealing the low-energy valleys corresponding to stable conformers and the saddle points representing the transition states between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Reaction Mechanism Elucidation via Computational Modeling

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Applications As a Synthetic Building Block and in Supramolecular/coordination Chemistry

Role as a Versatile Intermediate in Complex Molecule Synthesis

Organic synthesis often relies on the use of versatile intermediates, or building blocks, which are molecules that can be readily modified to create a wide range of more complex structures. lkouniv.ac.inmdpi.comasischem.com The title compound is an exemplary synthetic intermediate due to its array of functional groups, each offering a potential site for chemical transformation. lkouniv.ac.inmdpi.com The presence of the terminal alkyne, for instance, opens the door to a plethora of well-established coupling reactions, such as the Sonogashira, Glaser, and click reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are the backbone of many complex organic molecules.

Furthermore, the carboxylic acid and secondary amine functionalities can be readily converted into a variety of other groups. For example, the carboxylic acid can be transformed into esters, amides, or acid halides, while the amine can be acylated, alkylated, or used in condensation reactions. This high degree of reactivity and selectivity allows chemists to strategically build up molecular complexity, making 2-(but-3-yn-1-ylamino)isonicotinic acid a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. nih.govnih.gov

Ligand Design for Metal Complexation

The field of coordination chemistry is centered around the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. sciensage.inforesearchgate.net The title compound is an excellent candidate for ligand design due to the presence of multiple potential coordination sites: the pyridine (B92270) nitrogen, the amine nitrogen, and the oxygen atoms of the carboxylic acid. nih.govresearchgate.net

The pyridine nitrogen of the isonicotinic acid moiety is a classic coordination site for a wide range of metal ions. scispace.comorientjchem.org Similarly, the secondary amine and the carboxylic acid group can also bind to metal centers. The carboxylic acid can coordinate in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (using both oxygen atoms), or a bridging fashion (connecting two metal centers). researchgate.netresearchgate.net This versatility in coordination modes allows for the formation of a diverse array of metal complexes with varying geometries and electronic properties. scispace.comnih.gov The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Metal-Organic Frameworks (MOFs) and coordination polymers are extended network structures built from metal ions or clusters linked together by organic ligands. nih.govmdpi.comresearchgate.net These materials have garnered significant attention due to their high porosity, large surface areas, and tunable properties, making them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The multifunctional nature of this compound makes it an ideal building block for the construction of MOFs and coordination polymers. The pyridine and carboxylic acid groups can link metal centers to form one-, two-, or three-dimensional networks, while the butynylamino side chain can be used to introduce additional functionality or to control the spacing and topology of the resulting framework. unifr.chresearchgate.net

Table 1: Potential Coordination Geometries with this compound

Metal IonPotential Coordination NumberPossible Geometries
Cu(II)4, 5, 6Square planar, Square pyramidal, Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4, 6Square planar, Tetrahedral, Octahedral

This table is illustrative and the actual coordination geometry will depend on various experimental factors.

Metal complexes are widely used as catalysts in a vast range of chemical reactions. The catalytic activity of a metal complex is highly dependent on the nature of the metal and the surrounding ligands. By carefully designing the ligand, it is possible to fine-tune the electronic and steric properties of the metal center to optimize its catalytic performance.

Complexes of this compound with transition metals such as copper, palladium, and ruthenium could potentially exhibit catalytic activity in various organic transformations. sciensage.info For instance, copper complexes are known to catalyze C-N coupling reactions, while palladium complexes are extensively used in cross-coupling reactions. sciensage.inforsc.org The butynyl group on the ligand could also participate in catalytic cycles or be used to immobilize the catalyst on a solid support for easier separation and recycling.

Formation of Supramolecular Architectures

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits. ethernet.edu.et These assemblies are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding is a particularly important non-covalent interaction in the formation of supramolecular structures. ethernet.edu.etnih.govillinois.edu The this compound molecule contains several hydrogen bond donors (the carboxylic acid -OH and the amine N-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen). This allows for the formation of extensive and robust hydrogen bonding networks, leading to the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.netnih.gov The specific nature of the hydrogen bonding network will be influenced by factors such as the solvent and the presence of other molecules that can participate in hydrogen bonding.

Co-Crystallization and Solid-State Engineering

The strategic design of multi-component crystalline solids, or co-crystals, through the principles of crystal engineering allows for the modification of the physicochemical properties of solid materials. The molecular structure of this compound is particularly amenable to the formation of co-crystals with various other molecules, known as co-formers. The formation of these co-crystals is directed by a range of intermolecular interactions.

The pyridine nitrogen atom and the carboxylic acid group are primary sites for the formation of robust hydrogen bonds. Specifically, the carboxylic acid can form a well-established supramolecular synthon with the pyridine nitrogen of another molecule. Additionally, the secondary amine in the but-3-yn-1-ylamino side chain offers another hydrogen bond donor site, while the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors. The terminal alkyne group, while a weaker participant, can also engage in C−H···π interactions, further stabilizing the crystal lattice.

The interplay of these interactions allows for a high degree of control over the resulting solid-state architecture. By carefully selecting co-formers with complementary functional groups, it is possible to engineer co-crystals with desired properties, such as altered solubility, improved stability, or specific optical and mechanical characteristics. The diversity of potential hydrogen bonding patterns, coupled with other non-covalent forces, provides a rich landscape for the exploration of novel solid-state forms of this compound.

Interaction SitePotential Role in Co-crystallization
Pyridine NitrogenHydrogen bond acceptor
Carboxylic AcidHydrogen bond donor and acceptor
Secondary AmineHydrogen bond donor
Terminal AlkyneC−H···π interactions

Design of Sensing Materials Based on Molecular Recognition

The principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule, is the foundation for the design of chemical sensors. The functional groups present in this compound provide the necessary components for it to act as a recognition unit in a sensing system.

The specific arrangement of hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions involving the pyridine ring, allows for the selective binding of target analytes. For instance, the carboxylic acid and secondary amine could cooperatively bind to a guest molecule that possesses complementary functionalities. The specificity of this binding is determined by the geometric and electronic compatibility between the binding sites of this compound and the analyte.

When incorporated into a larger sensing platform, the binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrical signal. The terminal alkyne group is particularly useful in this context, as it can be readily modified through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This allows for the covalent attachment of the molecule to surfaces or to signal-generating moieties, such as fluorophores or chromophores, without interfering with the recognition sites. This modular approach facilitates the development of a variety of sensing materials tailored to detect specific analytes with high sensitivity and selectivity.

Functional GroupRole in Molecular Recognition and Sensing
Pyridine Ringπ-π stacking, hydrogen bond acceptor
Carboxylic AcidHydrogen bonding, proton transfer
Secondary AmineHydrogen bonding
Terminal AlkyneCovalent attachment to signaling units/surfaces

Future Research Directions and Outlook

In-depth Mechanistic Investigations of Key Reactions

A deeper understanding of the reaction mechanisms involved in both the synthesis and subsequent transformations of 2-(But-3-yn-1-ylamino)isonicotinic acid is crucial for optimizing reaction conditions and predicting product outcomes. For instance, detailed kinetic and computational studies of the nucleophilic aromatic substitution step could elucidate the role of solvent, base, and temperature on the reaction rate and regioselectivity. Similarly, mechanistic investigations into the reactions of the terminal alkyne, such as cycloadditions or coupling reactions, would provide valuable insights for its application as a synthetic building block.

Advanced Characterization of Solution-State and Solid-State Properties

A thorough characterization of the physicochemical properties of this compound is essential for its potential applications. In the solution state, studies on its conformational dynamics, aggregation behavior, and acid-base properties using advanced NMR techniques and potentiometric titrations would be highly informative. In the solid state, single-crystal X-ray diffraction could provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Understanding the solid-state packing and hydrogen-bonding networks is particularly important for predicting properties like solubility and crystal morphology.

Table 1: Potential Spectroscopic and Physical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
¹H NMR Expect signals for aromatic protons, methylene (B1212753) protons adjacent to the amine and alkyne, and a terminal alkyne proton.
¹³C NMR Expect signals for pyridine (B92270) ring carbons, carboxylic acid carbon, and alkyne carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), C≡C stretching (alkyne), and C-H stretching (alkyne).
Mass Spectrometry Molecular ion peak at m/z = 190.0742 (high resolution).

Development of New Applications in Materials Science and Catalysis

The unique bifunctional nature of this compound makes it an attractive candidate for applications in materials science and catalysis. The terminal alkyne can be utilized for "click" chemistry reactions to attach the molecule to polymers or surfaces, potentially creating novel functional materials. The isonicotinic acid moiety can act as a ligand for metal ions, opening up possibilities for the design of metal-organic frameworks (MOFs) or homogeneous catalysts. The combination of a metal-binding site and a reactive alkyne within the same molecule could lead to the development of multifunctional materials with interesting electronic or catalytic properties.

Synergistic Integration of Experimental and Computational Approaches

A combined experimental and computational approach will be instrumental in accelerating the exploration of this compound's potential. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its geometric and electronic structure, spectroscopic properties, and reaction energetics. These computational insights can guide experimental design and help in the interpretation of experimental results. For example, computational modeling could be used to screen potential metal ions for coordination with the isonicotinic acid moiety or to predict the reactivity of the alkyne group in various chemical transformations. This synergistic approach will undoubtedly lead to a more comprehensive understanding of this promising chemical compound.

Q & A

Q. What are the optimal synthetic routes and characterization protocols for 2-(But-3-yn-1-ylamino)isonicotinic acid?

  • Methodological Answer : Synthesis typically involves coupling isonicotinic acid derivatives with propargylamine intermediates under controlled conditions (e.g., Sonogashira coupling or nucleophilic substitution). Key steps include:
  • Reaction Optimization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and select catalysts (e.g., Pd-based for cross-coupling) .
  • Purification : Employ column chromatography with gradients optimized for polar intermediates, followed by recrystallization.
  • Characterization : Validate structure via 1H^1H/13C^{13}C NMR, FT-IR (amide/acid peaks at ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid open flames due to the compound’s alkyne moiety (risk of exothermic reactions) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor stability via periodic TLC or HPLC .
  • Toxicity Data :
ParameterClassificationSource
Skin IrritationCategory 2GHS
MutagenicityNot classified (IARC)IARC

Q. Which analytical techniques are most effective for assessing purity and stability?

  • Methodological Answer :
  • Purity : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with charged aerosol detection (CAD) for non-UV-active impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer :
  • Data Reconciliation : Apply meta-analysis frameworks to identify confounding variables (e.g., solvent polarity in bioassays, cell line variations). Cross-reference raw datasets from public repositories (e.g., PubChem ).
  • Experimental Replication : Standardize protocols using the Investigator’s Brochure (IB) framework, ensuring consistent dosing, vehicle controls, and endpoint measurements .
  • Statistical Tools : Use Bayesian hierarchical models to account for inter-study variability .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reaction Path Search : Utilize ab initio molecular dynamics (AIMD) or density functional theory (DFT) to simulate transition states for alkyne-azide cycloadditions or nucleophilic attacks .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic functionalization .
  • Software Tools : Schrödinger’s Maestro or Gaussian for energy minimization and orbital visualization .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with systematic substitutions (e.g., alkyl vs. aryl groups at the but-3-yn-1-yl position) and assess bioactivity in dose-response assays (e.g., IC50_{50} determination) .
  • High-Throughput Screening (HTS) : Use microplate readers to evaluate inhibition of target enzymes (e.g., kinases) under varied pH and ionic conditions .
  • Data Integration : Map SAR trends using cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to correlate electronic parameters (Hammett σ) with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.